Cas no 23536-15-4 (2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a high-purity organic compound with a rigid, extended π-conjugated structure, making it suitable for applications in organic electronics and optoelectronics. Its key advantages include excellent electron-accepting properties due to the electron-deficient phenanthroline core, which enhances charge transport in semiconductor materials. The hexyl side chains improve solubility in common organic solvents, facilitating solution-based processing. This compound exhibits strong thermal and oxidative stability, making it a reliable choice for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. Its well-defined structure ensures consistent performance in research and industrial applications.
2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure
23536-15-4 structure
Product Name:2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS No:23536-15-4
MF:C26H30N2O4
MW:434.527407169342
CID:1414429
PubChem ID:329767378
Update Time:2025-10-28

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Chemical and Physical Properties

Names and Identifiers

    • 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
    • NTDA-C6H13
    • N,N′-(1-Hexyl)-1,4,5,8-naphthalenetetracarboxydiamide
    • NDI-C6
    • SCHEMBL14075775
    • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-
    • 6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
    • 6,13-DIHEXYL-6,13-DIAZATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECA-1,3,8(16),9,11(15)-PENTAENE-5,7,12,14-TETRONE
    • HS-7005
    • NTDA-C6
    • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
    • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone; NTDA-C6; NDI-C6
    • 23536-15-4
    • MDL: MFCD23098734
    • Inchi: 1S/C26H30N2O4/c1-3-5-7-9-15-27-23(29)17-11-13-19-22-20(14-12-18(21(17)22)24(27)30)26(32)28(25(19)31)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
    • InChI Key: QGDZMDFMUJURJD-UHFFFAOYSA-N
    • SMILES: O=C1C2=CC=C3C(N(C(C4C=CC(C(N1CCCCCC)=O)=C2C3=4)=O)CCCCCC)=O

Computed Properties

  • Exact Mass: 434.2207
  • Monoisotopic Mass: 434.22055744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Melting Point: 205-210 °C
  • PSA: 74.76

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Related Literature

Additional information on 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: A Comprehensive Overview

The compound with CAS No. 23536-15-4, known as 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmacology. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits unique electronic and structural properties due to its extended conjugated system. Recent studies have highlighted its potential applications in advanced materials and drug delivery systems.

The molecular structure of 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is characterized by a benzo-fused phenanthroline skeleton with hexyl substituents at positions 2 and 7. This substitution pattern not only enhances the molecule's stability but also introduces versatile functional groups that can be exploited for various chemical modifications. The tetraone functionality further contributes to its reactivity and ability to participate in redox reactions.

Recent research has focused on the electronic properties of this compound. Studies conducted using density functional theory (DFT) have revealed that 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exhibits a significant absorption band in the visible region of the electromagnetic spectrum. This property makes it a promising candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its high molar absorptivity suggests potential use in sensing technologies.

In the realm of pharmacology, 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has shown promise as a drug carrier. Its large conjugated system allows for efficient π–π stacking interactions with biological molecules such as DNA and proteins. This interaction facilitates the design of drug delivery systems with enhanced bioavailability and targeted delivery capabilities.

The synthesis of 2,7-dihexylbenzo[lmn][3

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